
N-(3-chloro-4-methylphenyl)-N'-(4-methylbenzyl)ethanediamide
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-N'-(4-methylbenzyl)ethanediamide, commonly known as ACR16, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. ACR16 is an allosteric modulator of the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation.
Mecanismo De Acción
ACR16 binds to a specific site on the dopamine D2 receptor, which is distinct from the site where dopamine binds. This binding causes a conformational change in the receptor, which enhances the affinity of dopamine for its binding site. This results in an increase in dopamine signaling, which is beneficial for the treatment of neurological disorders.
Biochemical and Physiological Effects
ACR16 has been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease. ACR16 also exhibits anti-addictive effects by reducing drug-seeking behavior in animal models of drug addiction. Additionally, ACR16 has been found to have a neuroprotective effect, which may be beneficial for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of ACR16 is its specificity for the dopamine D2 receptor, which reduces the risk of off-target effects. ACR16 is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of ACR16 is its poor solubility in water, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of ACR16. One potential direction is the development of ACR16 analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of ACR16's potential as a therapeutic agent for other neurological disorders, such as depression and anxiety. Additionally, the molecular mechanisms underlying ACR16's neuroprotective effects warrant further investigation.
Aplicaciones Científicas De Investigación
ACR16 has been extensively studied for its potential as a therapeutic agent for various neurological disorders, including schizophrenia, Parkinson's disease, and drug addiction. ACR16's mechanism of action as an allosteric modulator of the dopamine D2 receptor makes it a promising candidate for the treatment of these disorders.
Propiedades
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-3-6-13(7-4-11)10-19-16(21)17(22)20-14-8-5-12(2)15(18)9-14/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYYQLDJPLBVST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




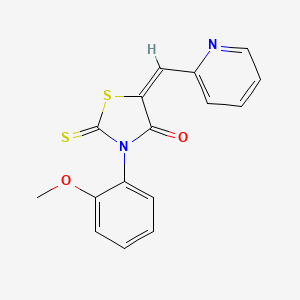
![N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3984988.png)
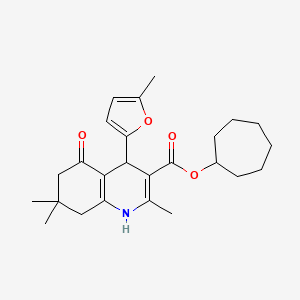
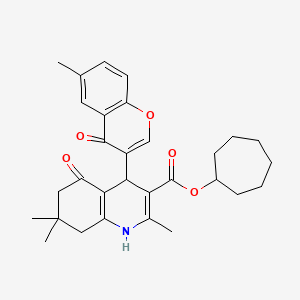
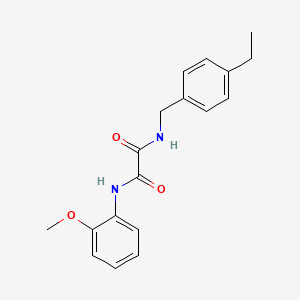
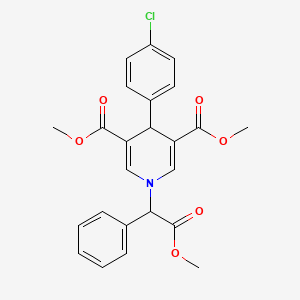


![N-(4-ethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B3985052.png)
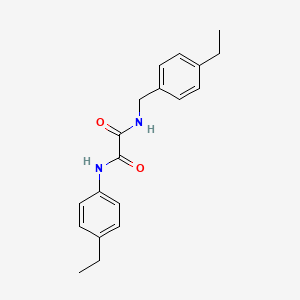

![N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide](/img/structure/B3985073.png)
